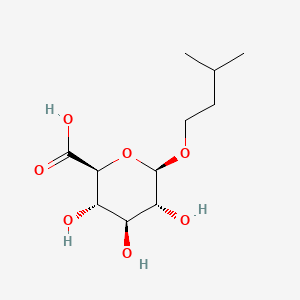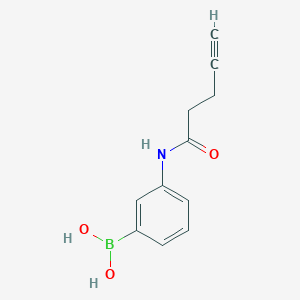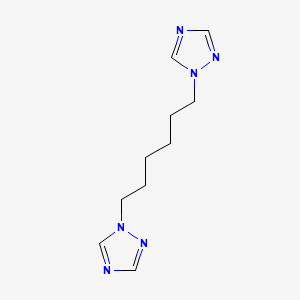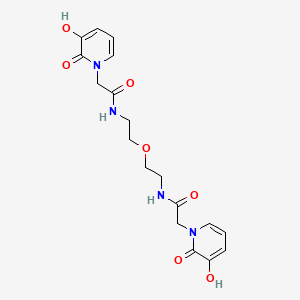
3,5-Di(1H-imidazol-1-yl)benzoic acid
Descripción general
Descripción
3,5-Di(1H-imidazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C13H10N4O2 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Di(1H-imidazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di(1H-imidazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Coordination Polymers
This compound is utilized in the synthesis of new coordination polymers, such as Pb2(L)4(H2O) and Ni(L)2(H2O)2, which feature different coordination environments around the metals. This application was explored in a study by Su, Wang, and Sun (2011) titled "Syntheses, structures, and properties of lead(II) and nickel(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate" (Su, Wang, & Sun, 2011).
Metal-Organic Frameworks
It is also used in the synthesis of highly connected metal-organic frameworks (MOFs). This finding was reported by Su et al. in their 2010 paper "Highly Connected Three-Dimensional Metal-Organic Frameworks Based on Polynuclear Secondary Building Units" (Su et al., 2010).
Antimicrobial Activity
Imidazolopeptides synthesized from derivatives of this acid show potent antimicrobial activity against fungi, dermatophytes, and moderate activity against gram-negative bacteria, as highlighted by Dahiya in 2008 in "Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs" (Dahiya, 2008).
Ligand in Coordination Polymers
It has been used as a ligand in constructing coordination polymers, a topic explored by Aijaz, Sañudo, and Bharadwaj (2011) in their publication "Construction of Coordination Polymers with a Bifurcating Ligand: Synthesis, Structure, Photoluminescence, and Magnetic Studies" (Aijaz, Sañudo, & Bharadwaj, 2011).
Sensing of Ions
Emandi, Flanagan, and Senge (2018) reported that imidazole derivatives of this compound can sense cyanide ions in a CH3CN/H2O system, as outlined in their study "Fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions" (Emandi, Flanagan, & Senge, 2018).
Corrosion Inhibition
The compound's derivatives also demonstrate corrosion inhibition ability towards mild steel in sulphuric acid, as found by Ammal, Prajila, and Joseph (2018) in "Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid: Physicochemical and theoretical studies" (Ammal, Prajila, & Joseph, 2018).
Propiedades
IUPAC Name |
3,5-di(imidazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c18-13(19)10-5-11(16-3-1-14-8-16)7-12(6-10)17-4-2-15-9-17/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDHOUKRHSCBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(1H-imidazol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B8197450.png)

![Bn(-2)[allyl(-3)][Bn(-4)][Bn(-6)]Glc(b)-O-Ph(4-OMe)](/img/structure/B8197471.png)

![2-Chloro-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B8197491.png)
![4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8197498.png)
![5'-(4-Amino-3,5-diisopropylphenyl)-3,3'',5,5''-tetraisopropyl-[1,1':3',1''-terphenyl]-4,4''-diamine](/img/structure/B8197500.png)
![Dimethyl 2'-hydroxy-5'-(4-(methoxycarbonyl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8197505.png)

![Bis[p-cyanophenyl]acetylene](/img/structure/B8197519.png)



